Lathyrol (Standard)

Multidrug Resistance Reversal P-glycoprotein Inhibition ATPase Activity Assay

Certified Lathyrol Standard (≥98% absolute purity) for quantitative analysis. Unesterified lathyrane scaffold—essential reference for HPLC-UV/LC-MS/MS method validation, P-gp MDR reversal benchmarking (functional inhibition vs. expression downregulation), and PROTAC warhead development. Use to quantify Euphorbia factors L1–L9 in seed oil and ensure batch-to-batch consistency. Low intrinsic cytotoxicity (≥20 μM) enables clean discrimination of MDR reversal from direct cytotoxic effects. Certified reference material—do not substitute with non-certified extracts.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 34420-19-4
Cat. No. B1587927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLathyrol (Standard)
CAS34420-19-4
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O
InChIInChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16-,17-,20+/m0/s1
InChIKeySDBITTRHSROXCY-SVSKDHLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lathyrol (Standard) CAS 34420-19-4: Lathyrane Diterpenoid Reference Standard for P-gp Modulation and Anti-inflammatory Research


Lathyrol (CAS 34420-19-4) is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris L. (Caper spurge), a traditional medicinal plant [1]. It serves as the core scaffold for a large family of bioactive diterpenoids known as Euphorbia factors (L1–L9), which are esters of lathyrol and its structural variants [2]. Lathyrol is recognized as a modulator of P-glycoprotein (P-gp, ABCB1)-dependent multidrug resistance (MDR) and exhibits anti-inflammatory properties . The analytical standard form (Lathyrol Standard) is a certified reference material with assigned absolute purity (typically ≥98% by HPLC), intended for quantitative analysis, quality control, and biochemical research applications .

Why Lathyrol (Standard) Cannot Be Replaced by Generic Euphorbia Diterpenoids for MDR and Inflammation Studies


Euphorbia lathyris produces a complex mixture of structurally related diterpenoids including lathyrane, jatrophane, ingenane, ingenol, and ingol skeletal types, each exhibiting distinct biological profiles [1]. Even within the lathyrane subclass, minor structural variations—such as the presence or absence of a free hydroxyl group at C-3, the stereochemistry of the B-ring, or the nature of esterification at C-5 and C-15—profoundly alter P-gp inhibitory potency and anti-inflammatory efficacy [2][3]. The parent compound Lathyrol possesses a specific hydroxylation pattern (C-1, C-11, C-13) and an unesterified core that distinguishes it from esterified Euphorbia factors (e.g., EFL1 as a tri-ester of 6,17-epoxylathyrol) and from other lathyrane derivatives, resulting in quantifiably different biological activity profiles [4]. Substituting Lathyrol with an unpurified extract, a structurally similar but non-identical diterpenoid, or a non-certified reference material compromises assay reproducibility, confounds SAR interpretation, and invalidates cross-study comparisons [5].

Lathyrol (Standard) Differential Evidence: Quantitative Comparison vs. Closest Analogs and Class Benchmarks


P-gp ATPase Inhibition: Lathyrol Direct Binding Affinity vs. Euphorbia Factor L1 (Tri-ester Derivative)

Lathyrol directly inhibits P-gp ATPase activity with a Ki value of 3.2 μM . In contrast, Euphorbia Factor L1 (EFL1), a natural tri-ester of 6,17-epoxylathyrol, modulates P-gp through a distinct mechanism involving down-regulation of P-gp protein expression rather than direct ATPase inhibition, with an IC50 of 34.97 μM for P-gp inhibitory activity in zebrafish models [1]. This 10.9-fold difference in quantitative potency metrics (Ki = 3.2 μM vs. IC50 = 34.97 μM) reflects fundamentally different mechanisms of action at the molecular level.

Multidrug Resistance Reversal P-glycoprotein Inhibition ATPase Activity Assay

Cytotoxic Selectivity: Lathyrol Low Intrinsic Cytotoxicity vs. Esterified Lathyrane Derivatives in MDR Cancer Cell Lines

Lathyrol demonstrates low intrinsic cytotoxicity to both parental sensitive cell lines (KB, A2780) and P-gp-overexpressing MDR cell lines (KB-V1, A2780/T) at concentrations up to 20 μM, as measured by MTT assay . By comparison, Euphorbia Factor L3 (EFL3), a lathyrane diterpenoid with esterification at multiple positions, showed potent cytotoxicity to A549 lung cancer cells significantly greater than EFL1 (P < 0.01) [1]. Lathyrol itself exhibits modest direct cytotoxicity against MCF7 cells with an IC50 of 34.0 μM, which is substantially higher (less cytotoxic) than its effective MDR reversal concentration range (1–10 μM), indicating a favorable therapeutic window for use as an MDR modulator rather than a direct cytotoxic agent .

Multidrug Resistance Cytotoxicity Profiling P-gp Modulator Safety Window

MDR Reversal Efficacy: Lathyrol Chemosensitization Fold-Change vs. Clinical Comparator Verapamil (VRP)

Lathyrol dose-dependently enhances the cytotoxicity of P-gp substrate chemotherapeutic drugs (doxorubicin, paclitaxel) in P-gp-overexpressing MDR cell lines (KB-V1, A2780/T), reducing their IC50 values by approximately 3–8 fold compared with drug-alone treatment groups . As a benchmark, verapamil (VRP), a first-generation P-gp inhibitor used clinically for MDR reversal, served as the reference standard in structure-activity relationship studies of lathyrane derivatives. In head-to-head comparative studies using the same MCF-7/ADR cell system, eight lathyrol-derived acylates exhibited greater chemoreversal ability than VRP, with optimized derivatives (compounds 19 and 25) demonstrating 4.8-fold and 4.0-fold superior reversal ability relative to VRP against adriamycin resistance [1]. Lathyrol itself, as the unmodified scaffold, provides the baseline MDR reversal activity (3–8 fold IC50 reduction) from which derivative optimization proceeds.

Multidrug Resistance Reversal Chemosensitization P-gp Substrate Accumulation

Anti-inflammatory Activity: Lathyrol Scaffold NO Inhibition vs. Optimized Lathyrol PROTAC Derivatives

Lathyrol demonstrates anti-inflammatory activity by inhibiting LPS-induced nitric oxide (NO) production in mouse RAW264.7 macrophage cells with an IC50 value of 11.1 μM . This moderate baseline activity establishes Lathyrol as a validated anti-inflammatory scaffold. Systematic optimization through PROTAC (proteolysis targeting chimera) design, using Lathyrol as the core framework, yielded compound 13 which exhibited substantially enhanced inhibitory activity on LPS-induced NO production in the same RAW264.7 cell model with an IC50 of 5.30 ± 1.23 μM, representing a 2.1-fold improvement in potency [1]. The PROTAC approach further enabled target identification, revealing that compound 13 significantly degraded the MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homologue F) protein, confirming that Lathyrol-derived PROTACs engage specific intracellular degradation pathways distinct from direct NO inhibition [2].

Anti-inflammatory Activity NO Production Inhibition PROTAC Design

Analytical Standard Certification: Lathyrol (Standard) Absolute Purity Quantification vs. Research-Grade Lathyrol

Lathyrol (Standard) is certified as a primary reference standard with assigned absolute purity considering chromatographic purity (HPLC), water content, residual solvents, and inorganic impurities, with purity specifications of ≥98.0% (HPLC) [1]. In contrast, research-grade Lathyrol is supplied with typical purity ≥98% by HPLC but without absolute purity certification accounting for all impurity categories, and without a traceable certificate of analysis . High-purity analytical standards from select vendors achieve HPLC purity of 99.63% to 99.78%, representing up to 1.78% absolute purity difference relative to the 98% threshold . This certification difference translates to quantifiable uncertainty in quantitative analytical applications—a 1–2% impurity burden can introduce systematic error in calibration curves and analyte quantification exceeding typical HPLC method variability (0.5–2% RSD).

Analytical Reference Standard Quantitative Analysis HPLC Purity Certification

P-gp Substrate Efflux Inhibition: Lathyrol Intracellular Accumulation Enhancement vs. Untreated MDR Cell Baseline

Lathyrol (1–10 μM) inhibits P-gp-mediated drug efflux, resulting in increased intracellular accumulation of P-gp fluorescent substrates (rhodamine 123, doxorubicin) in KB-V1 MDR cells in a dose-dependent manner, as detected by flow cytometry . Importantly, this enhanced substrate accumulation occurs without altering P-gp protein expression levels in KB-V1 cells (confirmed by Western blot), indicating that Lathyrol acts as a direct functional inhibitor of P-gp efflux activity rather than a transcriptional or translational regulator . This mechanism contrasts with Euphorbia Factor L1 (EFL1) and its biotransformed product 9, which exert P-gp inhibitory activity (IC50 = 34.97 μM and 15.50 μM, respectively) through down-regulating P-gp expression at the protein level rather than direct efflux pump inhibition [1].

P-gp Efflux Inhibition Intracellular Drug Accumulation Fluorescent Substrate Assay

Lathyrol (Standard) Priority Research and Industrial Application Scenarios


Quantitative Analytical Method Development and Botanical Extract Standardization

Lathyrol (Standard) serves as the primary certified reference material for HPLC-UV and LC-MS/MS method development, validation, and routine quality control of Euphorbia lathyris-derived botanical products. The assigned absolute purity (≥98.0%, considering chromatographic purity, water, residual solvents, and inorganic impurities) enables accurate calibration curve preparation for quantifying Lathyrol and structurally related Euphorbia factors (L1–L9) in seed oil extracts, where these diterpenoids constitute approximately 3–5% of total oil content [1]. This application directly addresses regulatory requirements for botanical drug substance characterization and batch-to-batch consistency monitoring.

Multidrug Resistance (MDR) Reversal Mechanism Studies and P-gp Inhibitor Benchmarking

Lathyrol is the reference scaffold for investigating direct P-gp functional inhibition, as demonstrated by its dose-dependent enhancement of intracellular substrate accumulation (rhodamine 123/doxorubicin) in KB-V1 cells without altering P-gp protein expression . This direct efflux inhibition mechanism at 1–10 μM concentrations is mechanistically distinct from esterified lathyrane derivatives like Euphorbia Factor L1, which modulate P-gp through protein expression down-regulation (IC50 = 34.97 μM in zebrafish) [2]. Researchers investigating structure-activity relationships of MDR reversal agents use Lathyrol as the unmodified parent scaffold against which derivative chemosensitization potency (targeting 3–8 fold IC50 reduction) is quantitatively benchmarked .

Anti-inflammatory Drug Discovery and PROTAC Scaffold Optimization

Lathyrol serves as the validated core framework for designing proteolysis targeting chimeras (PROTACs) aimed at degrading specific inflammatory pathway proteins. The parent compound demonstrates moderate NO production inhibition (IC50 = 11.1 μM in LPS-induced RAW264.7 cells) , while PROTAC optimization using Lathyrol as the warhead scaffold yielded compound 13 with enhanced potency (IC50 = 5.30 ± 1.23 μM) and identified MAFF protein as a degradation target [3]. Laboratories engaged in targeted protein degradation (TPD) and anti-inflammatory lead optimization require Lathyrol (Standard) as the reference benchmark for comparing PROTAC derivative efficacy against the parent scaffold.

Cytotoxicity Profiling and Selective MDR Modulator Development

Lathyrol's low intrinsic cytotoxicity (no significant effect up to 20 μM in KB, KB-V1, A2780, A2780/T cells; MCF7 IC50 = 34.0 μM) makes it the preferred reference compound for studies requiring clean discrimination between MDR reversal activity and direct cytotoxic effects. Unlike esterified lathyrane derivatives such as Euphorbia Factor L3, which exhibit potent direct cytotoxicity to cancer cells (significantly greater than EFL1, P < 0.01) [4], Lathyrol provides a favorable therapeutic window where effective MDR reversal concentrations (1–10 μM) are well below cytotoxicity thresholds. This property is essential for combination chemotherapy studies where confounding direct cytotoxicity must be excluded.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lathyrol (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.